molecular formula C9H4F5NO2 B1412941 5-Difluoromethoxy-2-(trifluoromethoxy)benzonitrile CAS No. 1803734-74-8

5-Difluoromethoxy-2-(trifluoromethoxy)benzonitrile

Cat. No.: B1412941
CAS No.: 1803734-74-8
M. Wt: 253.12 g/mol
InChI Key: JGJPNNDPZFSOLD-UHFFFAOYSA-N
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Description

5-Difluoromethoxy-2-(trifluoromethoxy)benzonitrile is a chemical compound with the molecular formula C9H4F5NO2 and a molecular weight of 253.13 g/mol This compound is characterized by the presence of both difluoromethoxy and trifluoromethoxy groups attached to a benzonitrile core

Preparation Methods

The synthesis of 5-Difluoromethoxy-2-(trifluoromethoxy)benzonitrile can be achieved through several methods. One common approach involves the palladium-catalyzed cross-coupling reactions, which are widely used in the synthesis of fluorinated aromatic compounds. . Industrial production methods often employ these synthetic routes, optimizing reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

5-Difluoromethoxy-2-(trifluoromethoxy)benzonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF). Major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the aromatic ring.

Mechanism of Action

The mechanism of action of 5-Difluoromethoxy-2-(trifluoromethoxy)benzonitrile involves its interaction with molecular targets through its electron-withdrawing fluorine atoms. These interactions can influence the compound’s reactivity and stability, making it a strong Lewis acid. The pathways involved in its action depend on the specific application, whether in catalysis, material science, or biological systems.

Comparison with Similar Compounds

5-Difluoromethoxy-2-(trifluoromethoxy)benzonitrile can be compared with other fluorinated benzonitriles, such as:

The uniqueness of this compound lies in its combination of difluoromethoxy and trifluoromethoxy groups, which impart unique electronic properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

5-(difluoromethoxy)-2-(trifluoromethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F5NO2/c10-8(11)16-6-1-2-7(5(3-6)4-15)17-9(12,13)14/h1-3,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGJPNNDPZFSOLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)F)C#N)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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